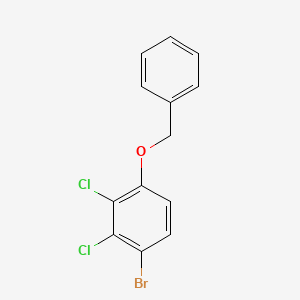

![molecular formula C57H106N2O9 B12088250 [7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)

[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’ve described, [7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate , is a mouthful, but let’s break it down. It belongs to the class of lipase inhibitors and has several names, including Orlistat , Tetrahydrolipstatin , and Xenical .

Méthodes De Préparation

Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have the exact synthetic route for this specific compound, lipase inhibitors like Orlistat are typically synthesized through esterification, amidation, and other organic reactions. Researchers modify the structure to achieve the desired properties.

Industrial Production: Orlistat is industrially produced on a large scale. The process likely involves optimization of reaction conditions, purification, and formulation for pharmaceutical use. Unfortunately, specific details about industrial production are proprietary.

Analyse Des Réactions Chimiques

Reactions: Orlistat undergoes various reactions, including:

Esterification: Formation of ester bonds during synthesis.

Amidation: Conversion of a carboxylic acid to an amide.

Hydrolysis: Cleavage of ester bonds by pancreatic lipase in the gastrointestinal tract.

Esterification: Carboxylic acid, alcohol, and acid catalyst.

Amidation: Carboxylic acid, amine, and coupling reagents.

Hydrolysis: Pancreatic lipase, water, and physiological pH.

Major Products: The major product is the lipase inhibitor itself—Orlistat. It inhibits pancreatic lipase, reducing fat absorption in the intestine.

Applications De Recherche Scientifique

Chemistry: Orlistat’s chemical properties make it a valuable tool for studying lipid metabolism and enzyme inhibition. Researchers explore its interactions with lipases and other enzymes.

Biology and Medicine:Obesity Treatment: Orlistat is used to manage obesity by reducing fat absorption.

Cancer Research: Lipid metabolism plays a role in cancer progression, making Orlistat relevant.

Metabolic Disorders: Investigating lipase inhibitors helps understand lipid-related diseases.

Industry: Orlistat’s pharmaceutical applications drive its industrial relevance.

Mécanisme D'action

Orlistat inhibits pancreatic lipase, preventing dietary triglycerides’ hydrolysis into absorbable free fatty acids. This reduces caloric intake and promotes weight loss.

Comparaison Avec Des Composés Similaires

While I don’t have a direct list of similar compounds, Orlistat’s uniqueness lies in its specific mechanism of action—targeting pancreatic lipase. Other lipase inhibitors may act differently.

Propriétés

Formule moléculaire |

C57H106N2O9 |

|---|---|

Poids moléculaire |

963.5 g/mol |

Nom IUPAC |

[7-[[1-[1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62) |

Clé InChI |

NVVMPRANOWJTRG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)

![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)

![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)

![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)